molecular formula C13H21NO5 B3255531 O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate CAS No. 255897-17-7

O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

Cat. No.: B3255531
CAS No.: 255897-17-7
M. Wt: 271.31 g/mol
InChI Key: DLGRTZJENYOJQN-ZDMBXUJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate (CAS: 255897-17-7) is a heterocyclic building block with a bicyclo[2.2.1]heptane core modified by a 7-aza group, ester substituents (O1-methyl and O7-tert-butyl), and an exo-3-hydroxy functional group. Its molecular formula is C₁₃H₂₁NO₅, and it has a molecular weight of 271.31 g/mol . This compound is supplied by manufacturers like Aladdin Scientific and Shanghai Jizhi Biochemical with ≥97% purity, primarily for research and industrial applications in drug discovery and organic synthesis .

Below, we compare this compound to structurally related bicycloheptane derivatives.

Properties

IUPAC Name

7-O-tert-butyl 1-O-methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-5-6-13(14,7-9(8)15)10(16)18-4/h8-9,15H,5-7H2,1-4H3/t8-,9+,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGRTZJENYOJQN-ZDMBXUJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@]1(C[C@@H]2O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601113692
Record name rel-7-(1,1-Dimethylethyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255897-17-7
Record name rel-7-(1,1-Dimethylethyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255897-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-7-(1,1-Dimethylethyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Bicyclic Core: The bicyclic core is formed through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions.

    Introduction of Functional Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, osmium tetroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, such as ketones, aldehydes, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

3-Oxo Analog (CAS: 935761-02-7)
  • Molecular Formula: C₁₃H₁₉NO₅
  • Molecular Weight : 269.29 g/mol
  • Key Differences : Replaces the exo-3-hydroxy group with a 3-oxo (ketone) moiety, reducing polarity and molecular weight by 2.02 g/mol.
O2-Ethyl endo-7-Azabicycloheptane Derivative (CAS: 5805-30-1)
  • Structure : O7-tert-butyl O2-ethyl endo -7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
  • Key Differences :
    • Substituents: O2-ethyl (vs. O1-methyl in the target compound).
    • Stereochemistry: Endo configuration (vs. exo).
  • Implications : The ethyl group increases steric bulk, which may hinder substrate binding in enzymatic or catalytic processes. The endo configuration alters spatial orientation, affecting interactions in chiral environments .
4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid (AS143512)
  • Structure : Lacks the 7-aza group and features a 4-hydroxy substituent.
  • Key Differences: Non-nitrogenous bicyclo core. Carboxylic acid instead of ester groups.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents CAS Number Applications/Notes
O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicycloheptane-1,7-dicarboxylate C₁₃H₂₁NO₅ 271.31 exo-3-hydroxy O1-methyl, O7-tert-butyl 255897-17-7 Drug discovery, heterocyclic synthesis
3-Oxo analog C₁₃H₁₉NO₅ 269.29 3-oxo O1-methyl, O7-tert-butyl 935761-02-7 Intermediate for non-polar reactions
O2-Ethyl endo-7-azabicycloheptane derivative C₁₃H₂₁NO₅* ~271.31* endo configuration O2-ethyl, O7-tert-butyl 5805-30-1 Discontinued; steric studies
4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid C₈H₁₂O₃ 156.18 4-hydroxy, carboxylic acid None - Coordination chemistry

*Assumed based on structural similarity.

Research Findings and Implications

Reactivity and Solubility :

  • The exo-3-hydroxy group in the target compound enhances water solubility compared to the 3-oxo analog, which is more lipophilic. This difference is critical in pharmaceutical formulations .
  • The O2-ethyl endo analog’s steric bulk may reduce its utility in tight-binding enzymatic active sites, as observed in discontinued studies .

Stereochemical Impact :

  • Exo vs. endo configurations influence molecular packing and crystallinity, affecting material properties in supramolecular chemistry .

Lumping Strategy Relevance: highlights that even minor structural changes (e.g., hydroxy → oxo) can exclude compounds from being "lumped" together due to divergent reactivity profiles .

Biological Activity

Chemical Structure and Properties
O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate is a bicyclic organic compound with the molecular formula C13H21NO5 and a molecular weight of approximately 271.31 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the bicyclic core via a Diels-Alder reaction, followed by functional group modifications such as alkylation and hydroxylation. These synthetic routes are crucial for obtaining the desired biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound's structure allows it to modulate the activity of these targets, leading to potential therapeutic effects.

Pharmacological Effects

Research indicates that compounds similar to O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane have shown promise in various pharmacological applications:

  • DPP-4 Inhibition : Studies have highlighted the potential of bicyclic compounds in inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition can be beneficial for managing type 2 diabetes mellitus .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane:

  • DPP-4 Inhibitors : A study focused on designing new DPP-4 inhibitors based on bicyclic structures, showing promising results in lowering blood glucose levels in diabetic models .
  • Neuroprotective Compounds : Research has indicated that certain bicyclic compounds exhibit protective effects against oxidative stress in neuronal cells, which is critical for developing treatments for Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the unique properties of O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane, a comparison with other similar compounds is essential:

Compound NameMolecular FormulaBiological ActivityReference
Compound AC12H18N2O4DPP-4 Inhibition
Compound BC13H20N2O5Neuroprotection
O7-tert-butyl O1-methyl exo-3-hydroxy...C13H21NO5Potential DPP-4 Inhibition & Neuroprotection

Q & A

Q. What synthetic methodologies are commonly employed for bicyclo[2.2.1]heptane derivatives with multiple functional groups?

The synthesis of bicyclo[2.2.1]heptane scaffolds often involves cycloaddition reactions, stereoselective functionalization, or ring-opening of epoxides. For example, Portoghese’s method for a related 2-oxa-5-azabicyclo[2.2.1]heptane derivative uses trans-4-hydroxy-L-proline as a starting material, followed by sequential benzoylation, methylation, tosylation, and LiBH4 reduction to achieve stereochemical control . Key steps include NaOMe-mediated esterification and BH3/THF for ring closure. For the target compound, tert-butyl and methyl ester groups may require selective protection/deprotection strategies to preserve the exo-3-hydroxy configuration.

Q. How can the stereochemistry of the exo-3-hydroxy group be confirmed experimentally?

X-ray crystallography is the gold standard for resolving stereochemistry in bicyclic systems. For example, a structurally similar 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride derivative was analyzed via X-ray diffraction, confirming the endo,endo configuration of substituents . Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate exo/endo conformations by observing spatial proximity of protons.

Q. What stability considerations apply to lab-scale handling of this compound?

Bicyclic esters and carbamates are prone to hydrolysis under acidic/basic conditions. For instance, methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (a related compound) requires storage at 2–8°C in inert atmospheres to prevent degradation . The tert-butyl group in the target compound may enhance steric protection of the ester moiety, but the exo-3-hydroxy group could participate in intramolecular hydrogen bonding, affecting solubility and reactivity.

Advanced Research Questions

Q. How do computational models predict the reactivity of the exo-3-hydroxy group in nucleophilic substitutions?

Density Functional Theory (DFT) studies on analogous 7-oxabicyclo[2.2.1]heptane derivatives reveal that the exo-hydroxy group’s spatial orientation influences its nucleophilicity. For example, steric hindrance from the bicyclic framework reduces accessibility for acylation reactions unless activated by Lewis acids . Hybrid QM/MM simulations can model transition states for reactions involving the hydroxy group, such as esterification or glycosylation.

Q. What contradictory data exist regarding the biological activity of azabicycloheptane derivatives, and how can they be resolved?

Studies on azabicycloheptane carbamates show conflicting results in receptor-binding assays. For example, some derivatives exhibit high affinity for nicotinic acetylcholine receptors, while others show no activity due to stereoelectronic mismatches . Methodological discrepancies (e.g., receptor expression systems, ligand purity) may explain contradictions. Standardizing assay conditions (e.g., using heterologous expression systems with human receptors) and validating compound purity via HPLC-MS are critical .

Q. How can the compound’s anhydride formation propensity be quantified under varying conditions?

Kinetic studies on related 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydrides show that anhydride formation is temperature- and pH-dependent. For example, at pH < 3, the dicarboxylic acid form dominates, while heating to 80°C in toluene promotes anhydride cyclization . Isothermal Titration Calorimetry (ITC) can quantify enthalpy changes during anhydride formation, and FT-IR can monitor carbonyl stretching frequencies (e.g., shifts from ~1700 cm⁻¹ for esters to ~1850 cm⁻¹ for anhydrides) .

Methodological Recommendations

  • Stereochemical Analysis : Combine X-ray crystallography with NOE NMR for unambiguous assignment .
  • Reactivity Studies : Use DFT modeling to predict reaction pathways before experimental validation .
  • Data Reconciliation : Cross-validate biological assay results using orthogonal techniques (e.g., SPR vs. radioligand binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Reactant of Route 2
O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.